ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Overview
Description
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a chromen-4-one core structure substituted with a 4-chlorophenyl group and an ethoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by esterification with ethyl bromoacetate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted chromen-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate involves its interaction with specific molecular targets and pathways. The chromen-4-one core structure is known to interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological context and the nature of the substituents on the chromen-4-one core.
Comparison with Similar Compounds
Ethyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate can be compared with other chromen-4-one derivatives, such as:
4-Hydroxycoumarin: A precursor in the synthesis of various chromen-4-one derivatives, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant drug that shares the chromen-4-one core structure.
Flavonoids: Naturally occurring compounds with a chromen-4-one core, exhibiting diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO5/c1-2-23-18(21)11-24-14-7-8-15-17(9-14)25-10-16(19(15)22)12-3-5-13(20)6-4-12/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUINPJJDYPZBMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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